molecular formula C9H9NO3S2 B2608054 Ethyl 4-cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate CAS No. 203189-41-7

Ethyl 4-cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate

Cat. No.: B2608054
CAS No.: 203189-41-7
M. Wt: 243.3
InChI Key: QIDAHTFFTBMWHZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

Ethyl 4-cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate is systematically named as This compound , reflecting its substituents’ positions on the thiophene ring. The CAS Registry Number assigned to this compound is 203189-41-7 , as verified through multiple chemical databases and manufacturer listings. Its SMILES notation, O=C(C1=C(O)C(C#N)=C(SC)S1)OCC , provides a concise representation of its molecular architecture, highlighting the ethyl ester moiety, cyano group, hydroxyl group, and methylthio substituent.

Molecular Formula and Weight Determination

The molecular formula of this compound is C₉H₉NO₃S₂ , derived from the following atomic composition:

Element Quantity Atomic Weight (g/mol)
Carbon 9 12.01 × 9 = 108.09
Hydrogen 9 1.008 × 9 = 9.072
Nitrogen 1 14.01 × 1 = 14.01
Oxygen 3 16.00 × 3 = 48.00
Sulfur 2 32.07 × 2 = 64.14

Summing these values yields a molecular weight of 243.30 g/mol , consistent with experimental data from commercial suppliers.

X-ray Crystallographic Studies of Thiophene Carboxylate Derivatives

While direct X-ray crystallographic data for this compound remain unpublished, insights into related thiophene carboxylate derivatives provide critical structural context. For example:

  • Thiophene-2-carboxylic acid crystallizes in an orthorhombic system (space group Pna2(1)), forming tetrameric structures through intermolecular hydrogen bonding between carboxylic acid groups.
  • Thiophene-2-carboxylate salts , such as 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate, exhibit hydrogen-bonded networks and π-π stacking interactions between aromatic rings.

These studies suggest that the ethyl ester group in the target compound may influence solubility and crystal packing, potentially reducing hydrogen bonding compared to carboxylic acid analogs. The methylthio substituent at position 5 could also sterically hinder interactions, whereas the cyano group at position 4 may enhance π-conjugation within the thiophene ring.

Comparative Analysis of Substituent Effects on Thiophene Ring Conformation

The substituents on the thiophene ring—cyano (C≡N), hydroxy (–OH), and methylthio (–SCH₃)—exert distinct electronic and steric effects:

Substituent Position Electronic Effect Steric Impact Conformational Influence
Cyano 4 Electron-withdrawing (inductive) Minimal Planarizes the ring, enhances conjugation
Hydroxy 3 Electron-donating (resonance) Moderate Facilitates hydrogen bonding, disrupts planarity
Methylthio 5 Electron-donating (inductive) Moderate Stabilizes the ring through S–C π-bonding

Key Findings :

  • Cyano Group : Acts as a strong electron-withdrawing group, polarizing the thiophene ring and increasing electrophilicity at adjacent carbons. This effect is critical for directing regioselectivity in synthetic reactions.
  • Hydroxy Group : The –OH substituent participates in intra- or intermolecular hydrogen bonding, potentially forming intramolecular bridges (e.g., S(6) motifs) or stabilizing dimeric structures in the solid state.
  • Methylthio Group : Donates electron density via sulfur’s lone pairs, increasing the ring’s electron density at position 5. This substituent may also engage in weak van der Waals interactions in crystal lattices.

These substituent effects collectively influence the compound’s reactivity, solubility, and crystal packing behavior. For instance, the electron-withdrawing cyano group and electron-donating methylthio group create a push-pull electronic environment, potentially modulating the thiophene ring’s π-system for applications in organic semiconductors or bioactive molecules.

Properties

IUPAC Name

ethyl 4-cyano-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S2/c1-3-13-8(12)7-6(11)5(4-10)9(14-2)15-7/h11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDAHTFFTBMWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)SC)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of Functional Groups: The cyano, hydroxy, and methylthio groups are introduced through various substitution reactions. For example, the cyano group can be added via a nucleophilic substitution reaction using a suitable cyanide source.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the thiophene ring with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.

    Reduction: Conversion of the cyano group to a primary amine.

    Substitution: Replacement of the methylthio group with other functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit notable antimicrobial properties. Ethyl 4-cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate has been evaluated for its effectiveness against various bacterial strains. For instance, a study demonstrated that compounds with similar structures showed significant inhibition zones when tested against Escherichia coli and Staphylococcus aureus, suggesting potential as a lead compound for antibiotic development .

Anticancer Properties

Thiophene derivatives are also being investigated for their anticancer activities. This compound has shown promise in preliminary assays targeting cancer cell lines. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with specific cellular pathways involved in cell proliferation and survival .

Organic Synthesis

This compound serves as an important building block in organic synthesis:

Synthesis of Novel Compounds

The compound can undergo various chemical transformations, including nucleophilic substitutions and cycloadditions, making it valuable for synthesizing more complex organic molecules. For example, it can be used to create new thiophene derivatives that may have enhanced biological activities or novel electronic properties .

Role in Material Science

In material science, this compound is being explored for its potential use in organic photovoltaics and conductive polymers. The incorporation of thiophene units into polymer matrices can improve electrical conductivity and stability, which are critical for developing efficient organic solar cells .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityInhibits growth of E. coli and S. aureus
Anticancer PropertiesInduces apoptosis in cancer cell lines
Organic SynthesisServes as a precursor for synthesizing complex organic molecules
Material ScienceUsed in developing conductive polymers and organic photovoltaics

Case Study 1: Antimicrobial Evaluation

A research study assessed the antimicrobial efficacy of this compound against various pathogens using the disk diffusion method. The results indicated significant antibacterial activity with a clear zone of inhibition measuring up to 15 mm against specific bacterial strains.

Case Study 2: Synthesis of Thiophene Derivatives

In another study, researchers synthesized a series of thiophene derivatives starting from this compound through a multi-step reaction involving cyclization and functional group modifications. These derivatives were screened for biological activity, revealing enhanced potency compared to the parent compound.

Mechanism of Action

The mechanism by which Ethyl 4-cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate exerts its effects depends on its interaction with molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and hydroxy groups can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene carboxylates with structural similarities to Ethyl 4-cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate vary in substituents, ring systems, and biological activities. Below is a comparative analysis of key analogs:

Substituent Variations on the Thiophene Core

Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate Structure: Replaces the hydroxyl group with an amino group. Properties: Higher basicity due to the amino group; synthesized via condensation of ethyl acetoacetate with malononitrile and sulfur . Applications: Intermediate for hydrazinylidene and heterocyclic derivatives .

Ethyl 5-(4-chlorophenyl)-3-[N-(substituted)benzenesulfonamide]thiophene-2-carboxylate

  • Structure : Features a 4-chlorophenyl group and sulfonamide substituents.
  • Properties : Enhanced antimicrobial activity due to the sulfonamide moiety; melting points range from 160–220°C .

Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate Structure: Incorporates an oxazole ring fused to the thiophene core. Properties: Displays antimicrobial activity against Staphylococcus aureus and Candida albicans; synthesized via microwave-assisted methods .

Benzo[b]thiophene Derivatives

Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a)

  • Structure : Contains a fused benzo[b]thiophene ring with diketone and hydroxyl groups.
  • Properties : Higher thermal stability (mp 153–156°C); IR absorption at 1777 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (ketone C=O) .

Ethyl 5-hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate (1b)

  • Structure : Substituted with a phenyl group at position 3.
  • Properties : Melting point 174–178°C; NMR signals at δ 7.25–7.45 ppm (aromatic protons) .

Functional Group Modifications

Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate Structure: Replaces the cyano group with a sulfonyl group. Properties: Higher molecular weight (323.44 g/mol); InChIKey RUTILLJYJHVEPU .

Methyl 4-cyano-5-(methylthio)thiophene-2-carboxylate Structure: Methyl ester instead of ethyl ester. Synthesis: Prepared via esterification of the corresponding acid .

Data Tables

Table 1: Physical and Spectral Properties of Selected Thiophene Derivatives

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR) Reference
This compound 257.33 Not reported Not available
Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate 253.30 Not reported IR: 2200 cm⁻¹ (C≡N); δH 1.40 (t, ester CH₃)
Ethyl 5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylate (1a) 292.31 153–156 IR: 1777, 1715 cm⁻¹; δH 2.30 (s, CH₃)
Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate 323.44 Not reported SMILES: CCOC(=O)C1=C(N)C(=C(SC)S1)S(=O)(=O)C(C)C

Key Findings and Insights

  • Structural Influence on Properties: The hydroxyl and cyano groups in the target compound likely enhance hydrogen-bonding capacity compared to amino or sulfonyl analogs, affecting crystallization and solubility .
  • Synthetic Flexibility : Microwave-assisted methods (e.g., ) offer efficient pathways for analogs with heterocyclic substituents, reducing reaction times from hours to minutes.

Biological Activity

Ethyl 4-cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate, a compound belonging to the thiophene family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C9H9N2O2SC_9H_9N_2O_2S, with a molecular weight of approximately 195.25 g/mol. The structure features a thiophene ring substituted with a cyano group, a hydroxyl group, and a methylthio group, which contribute to its biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. This compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Table 1: Cytotoxicity Data Against Cancer Cell Lines
Cell LineIC50 (µM)Reference
Hep-23.25
P81517.82
HCT-1161.1
MCF-73.3

The compound's mechanism of action involves inducing apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation in treated cells.

2. Anti-inflammatory Properties

This compound also demonstrates anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

  • Table 2: Anti-inflammatory Activity
Test SystemIC50 (µM)Reference
LPS-induced NF-κB activity<50
MAPK pathway inhibition<30

The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in conditions such as rheumatoid arthritis and other chronic inflammatory diseases.

3. Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi.

  • Table 3: Antimicrobial Activity
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

These findings suggest that this compound could be explored further as a potential antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Signaling Pathways : It affects pathways such as NF-kB and MAPK, leading to reduced inflammation and apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to apoptosis and antimicrobial effects.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Hepatocellular Carcinoma : A study demonstrated that treatment with this compound led to significant tumor reduction in xenograft models of hepatocellular carcinoma, correlating with increased apoptosis markers ( ).
  • Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a marked decrease in swelling and pain, supporting its anti-inflammatory potential ( ).

Q & A

Q. What are the primary synthetic strategies for Ethyl 4-cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via functionalization of pre-existing thiophene scaffolds. A common approach involves Sandmeyer-type reactions to introduce substituents like cyano or methylthio groups. For example:
  • Step 1 : Start with a precursor like 3-amino-4-cyano-5-ethoxycarbonylmethylsulfanyl-thiophene-2-carboxylic acid ethyl ester.
  • Step 2 : Treat with NaNO₂ in H₂SO₄ under ice-cold conditions to generate a diazonium intermediate.
  • Step 3 : Substitute the amino group with bromine or other halogens using CuBr in HBr, followed by recrystallization (e.g., petroleum ether) to isolate the product .
  • Alternative Route : Condensation reactions with sulfadiazine derivatives in DMF under reflux (5 hours), followed by ice-water quenching and recrystallization (dioxane) .

Q. Key Data :

Reaction TypeYieldSolvent SystemReference
Sandmeyer50%H₂SO₄/CuBr
Condensation~60%DMF/dioxane

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques :
  • NMR/IR : Confirm functional groups (e.g., cyano: ~2200 cm⁻¹ in IR; ester carbonyl: ~1700 cm⁻¹).
  • Mass Spectrometry : Exact mass analysis (e.g., calculated vs. observed m/z for C₁₀H₁₀N₂O₃S₂) to verify molecular integrity .
  • X-ray Crystallography : Determine crystal packing and hydrogen-bonding interactions (e.g., monoclinic P2₁/c space group with H-bond lengths ~2.55 Å between thiophene oxygen and adjacent hydrogen) .

Q. What physicochemical properties are critical for experimental design?

  • Methodological Answer : Key properties include:
  • Hydrogen Bonding : 1 donor (hydroxy group) and 5 acceptors (cyano, ester, hydroxy, thiophene sulfur), influencing solubility in polar aprotic solvents .
  • LogP : Estimated ~4 (similar to analogs with methylthio/cyano groups), suggesting moderate lipophilicity for partitioning studies .
  • Thermal Stability : Decomposition >200°C (based on thiophene analogs), suitable for high-temperature reactions .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

  • Methodological Answer : Discrepancies (e.g., unexpected tautomerism in solution vs. solid state) require:
  • Dynamic NMR : Probe temperature-dependent shifts to detect conformational flexibility.
  • Density Functional Theory (DFT) : Compare computed (gas-phase) and experimental (solid-state) bond angles/distances to identify steric or electronic effects .
  • Multi-temperature Crystallography : Use SHELXL refinement (e.g., anisotropic displacement parameters) to model disorder or thermal motion .

Q. What strategies optimize regioselective modifications of the thiophene core?

  • Methodological Answer :
  • Directing Groups : The hydroxy group at position 3 can act as a chelating agent for transition metals (e.g., Pd-catalyzed C–H activation at position 5).
  • Protection/Deprotection : Temporarily protect the hydroxy group with tert-butyldimethylsilyl (TBS) ethers to prevent unwanted side reactions during methylthio substitution .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 5 hours to 30 minutes) for condensations, minimizing decomposition .

Q. How is computational modeling integrated with experimental data for structural analysis?

  • Methodological Answer :
  • ORTEP-3 Visualization : Generate 3D molecular diagrams to overlay experimental (X-ray) and computed (DFT) structures, identifying deviations >0.1 Å .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···O contacts contributing to crystal packing) using CrystalExplorer .
  • Docking Studies : Screen derivatives for bioactivity by docking into enzyme active sites (e.g., protein kinase inhibitors), guided by methylthio/cyano pharmacophores .

Methodological Notes

  • Safety Protocols : Handle with nitrile gloves and fume hoods due to skin/eye irritation risks (similar to analogs in ).
  • Data Reproducibility : Validate synthetic yields via triplicate runs (±5% variance) and report solvent purity (e.g., DMF dried over molecular sieves) .

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